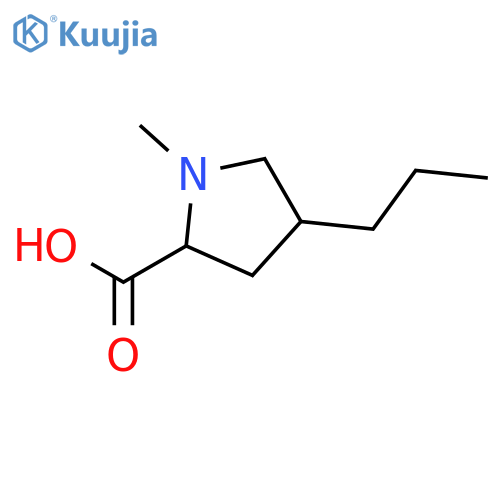Cas no 13380-36-4 ((trans)-4-Propyl-1-methyl-L-proline)

13380-36-4 structure
商品名:(trans)-4-Propyl-1-methyl-L-proline
(trans)-4-Propyl-1-methyl-L-proline 化学的及び物理的性質
名前と識別子
-
- (trans)-4-Propyl-1-methyl-L-proline
- (trans)-4-Propyl-1-m
- (2S,4Z)-1-methyl-4-propylidenepyrrolidine-2-carboxylic acid
- 1-Methyl-4-propylproline
- (2S,4R)-4-Propyl-hygric Acid
- (2S,4R)-4-Propyl-1-Methylpyrrolidine-2-carboxylic Acid
-
計算された属性
- せいみつぶんしりょう: 171.12600
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54000
- LogP: 1.12930
(trans)-4-Propyl-1-methyl-L-proline セキュリティ情報
(trans)-4-Propyl-1-methyl-L-proline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(trans)-4-Propyl-1-methyl-L-proline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505743-1g |
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxylic acid |
13380-36-4 | 98% | 1g |
¥22842.00 | 2024-08-09 | |
| TRC | P837200-100mg |
(trans)-4-Propyl-1-methyl-L-proline |
13380-36-4 | 100mg |
$ 1800.00 | 2023-09-06 | ||
| TRC | P837200-10mg |
(trans)-4-Propyl-1-methyl-L-proline |
13380-36-4 | 10mg |
$184.00 | 2023-05-17 |
(trans)-4-Propyl-1-methyl-L-proline 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
13380-36-4 ((trans)-4-Propyl-1-methyl-L-proline) 関連製品
- 103201-78-1((2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid)
- 9002-01-1(Streptokinase)
- 80828-13-3((2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid)
- 130092-20-5(D-Proline,4-cyclohexyl-, (4R)-rel- (9CI))
- 471-87-4(Stachydrine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量